(E)-2-Cyano-N-(2,5-dichlorophenyl)-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide
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Overview
Description
Scientific Research Applications
Green Organic Chemistry Synthesis
In a study focused on green organic chemistry, the enantioselective ene-reduction of a similar compound, E-2-cyano-3-(furan-2-yl) acrylamide, was achieved using filamentous marine and terrestrial-derived fungi. This approach under microwave radiation provided a compound with a CN-bearing stereogenic center, showcasing an environmentally friendly synthesis method. The absolute configuration of the biotransformation product was determined by electronic circular dichroism (ECD) spectra, highlighting the potential of microbial biocatalysts in organic synthesis (Jimenez et al., 2019).
Synthesis and Reactivity in Organic Chemistry
Another research avenue involves the synthesis and reactivity of heterocyclic compounds. For instance, the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its subsequent transformation to 2-(furan-2-yl)benzo[e][1,3]benzothiazole through a series of reactions, including treatment with P2S5 and oxidation, underscores the compound's utility in generating heterocyclic structures. This work demonstrates the compound's versatility in organic synthesis and its potential for creating novel molecules with unique properties (Aleksandrov & El’chaninov, 2017).
Development of Polymeric Materials
The compound has also been utilized in the development of new materials, such as in the synthesis of aromatic polyamides and polyimides containing pendent pyrazole rings with amino and cyano groups. This research highlights the potential for creating high-performance polymers with specific functional groups, which could have applications in various industrial sectors (Kim et al., 2016).
Herbicidal Activity
Moreover, the structural motif of the compound has been explored for herbicidal activity. A study synthesized a series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates demonstrating good herbicidal efficacy, suggesting that similar structures could be potent herbicides. This application is significant for agricultural science, offering a route to novel herbicidal agents (Wang et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
(E)-2-cyano-N-(2,5-dichlorophenyl)-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2N3O2S/c18-11-3-4-13(19)14(7-11)22-16(23)10(8-20)6-12-9-25-17(21-12)15-2-1-5-24-15/h1-7,9H,(H,22,23)/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVRYUJYUXEPNG-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=CS2)C=C(C#N)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C2=NC(=CS2)/C=C(\C#N)/C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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